3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline
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Overview
Description
3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline is an organic compound that features a methoxy group, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) and acetic anhydride.
Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Formation of the Aniline Derivative: The final step involves the formation of the aniline derivative through nucleophilic substitution reactions, where the oxadiazole ring is attached to the aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and phenyl group can contribute to binding affinity and specificity, while the methoxy group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]aniline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-methoxy-N-[(3-phenyl-1,2,4-triazol-5-yl)methyl]aniline: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]aniline: Similar structure but with an ethyl linker instead of a methyl linker.
Uniqueness
3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-9-5-8-13(10-14)17-11-15-18-16(19-21-15)12-6-3-2-4-7-12/h2-10,17H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGUSEQNMCUAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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